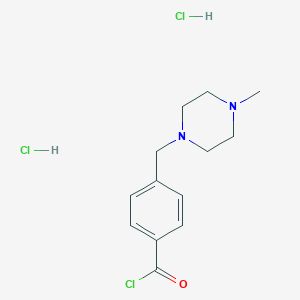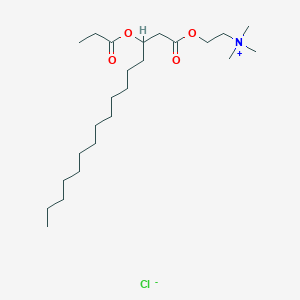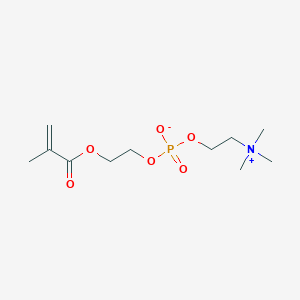
2-tert-butyl-4,6-dimethyl-3,5-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2-(1,1-dimethylethyl)-4,6-dimethyl-3,5-dinitro- is an organic compound with a complex structure It is a derivative of benzenamine, featuring tert-butyl, dimethyl, and dinitro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-(1,1-dimethylethyl)-4,6-dimethyl-3,5-dinitro- typically involves multiple steps. One common method includes the nitration of 2-(1,1-dimethylethyl)-4,6-dimethylbenzenamine. The reaction conditions often require a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure controlled nitration and prevent over-nitration.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-(1,1-dimethylethyl)-4,6-dimethyl-3,5-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions typically convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.
Major Products
Oxidation: Produces nitro derivatives.
Reduction: Forms diamines.
Substitution: Results in halogenated benzenamine derivatives.
Scientific Research Applications
Benzenamine, 2-(1,1-dimethylethyl)-4,6-dimethyl-3,5-dinitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenamine, 2-(1,1-dimethylethyl)-4,6-dimethyl-3,5-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The tert-butyl and dimethyl groups contribute to the compound’s stability and lipophilicity, enhancing its ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butylaniline: Lacks the nitro groups, making it less reactive.
4,6-Dimethyl-2-nitroaniline: Contains only one nitro group, resulting in different chemical properties.
2,4,6-Trinitroaniline: More reactive due to the presence of three nitro groups.
Uniqueness
Benzenamine, 2-(1,1-dimethylethyl)-4,6-dimethyl-3,5-dinitro- is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential applications. The presence of both electron-donating (tert-butyl and dimethyl) and electron-withdrawing (nitro) groups creates a compound with versatile chemical behavior.
Properties
CAS No. |
107342-67-6 |
|---|---|
Molecular Formula |
C12H17N3O4 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-tert-butyl-4,6-dimethyl-3,5-dinitroaniline |
InChI |
InChI=1S/C12H17N3O4/c1-6-9(13)8(12(3,4)5)11(15(18)19)7(2)10(6)14(16)17/h13H2,1-5H3 |
InChI Key |
UXBYFHLORKKOAX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C(C)(C)C)N |
Canonical SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C(C)(C)C)N |
| 107342-67-6 | |
Synonyms |
2-AMINO-1-TERT-BUTYL-3,5-DIMETHYL-4,6-DINITROBENZENE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B21010.png)









![ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B21049.png)

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine](/img/structure/B21051.png)

